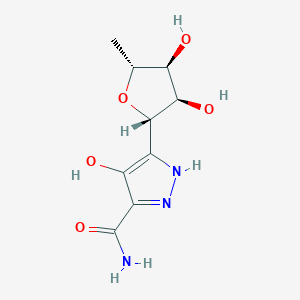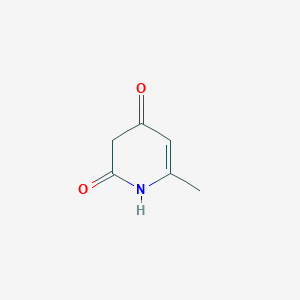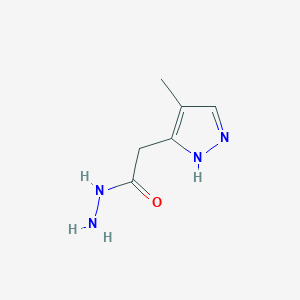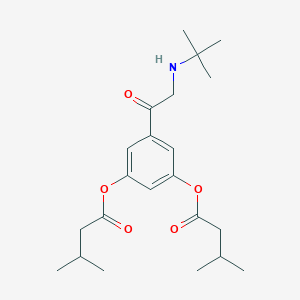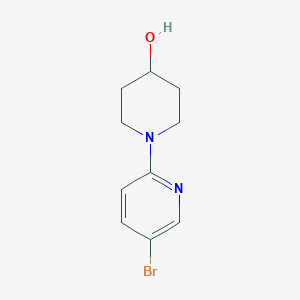
1-(5-Bromopyridin-2-yl)piperidin-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Berberine has a wide range of scientific research applications, including:
Mecanismo De Acción
Berberine exerts its effects through multiple mechanisms, including:
AMP-activated protein kinase (AMPK) activation: Berberine activates AMPK, which plays a crucial role in regulating energy metabolism.
Inhibition of mitochondrial respiratory complex I: This action leads to increased insulin sensitivity and improved glucose metabolism.
Regulation of signaling pathways: Berberine modulates various signaling pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK), contributing to its anti-inflammatory and antioxidant effects.
Safety and Hazards
The safety information available indicates that “1-(5-Bromopyridin-2-yl)piperidin-4-ol” is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be avoided .
Direcciones Futuras
Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the varied biological properties of these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Berberine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials like the roots, rhizomes, and stems of Berberis species . The extracted berberine is then purified using techniques like thin-layer chromatography and high-performance liquid chromatography .
Industrial Production Methods
In industrial settings, berberine is produced through large-scale extraction processes. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps to obtain high-purity berberine . The industrial production process ensures a consistent and high yield of berberine, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Berberine undergoes several types of chemical reactions, including:
Oxidation: Berberine can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the structure of berberine, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving berberine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of berberine include various derivatives with potential therapeutic applications. These derivatives may exhibit enhanced or modified biological activities compared to the parent compound .
Comparación Con Compuestos Similares
Berberine is often compared with other isoquinoline alkaloids, such as palmatine and jatrorrhizine. While these compounds share similar structures, berberine is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets . Other similar compounds include:
Palmatine: Known for its antimicrobial properties but less potent than berberine in regulating glucose metabolism.
Jatrorrhizine: Exhibits similar antibacterial effects but differs in its pharmacokinetic properties.
Berberine’s uniqueness lies in its diverse therapeutic potential and its extensive use in traditional and modern medicine .
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWHPYPLCIXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619662 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149806-52-0 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
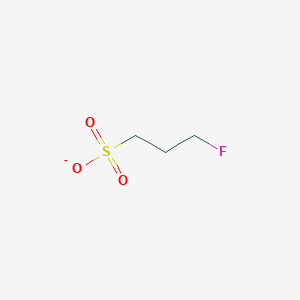
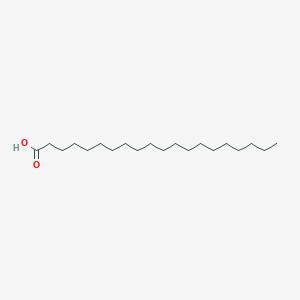
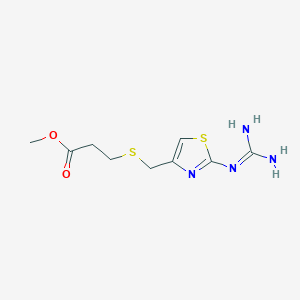

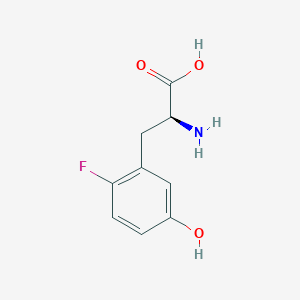
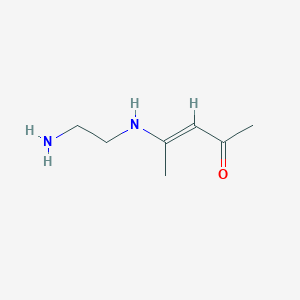

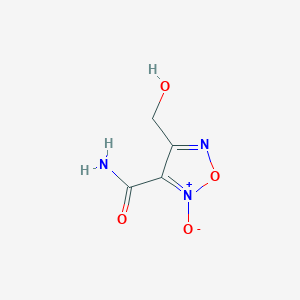
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
